molecular formula C8H14O3 B2731348 (2R)-2-(oxan-4-yl)propanoic acid CAS No. 2248200-37-3

(2R)-2-(oxan-4-yl)propanoic acid

Cat. No.: B2731348
CAS No.: 2248200-37-3
M. Wt: 158.197
InChI Key: XJRLYKKGTVXRRP-ZCFIWIBFSA-N
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Description

(2R)-2-(oxan-4-yl)propanoic acid (CAS: 2248200-37-3) is a chiral carboxylic acid featuring a tetrahydropyran (oxane) ring substituted at the 4-position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 173.21 g/mol . The compound’s structure combines a propanoic acid backbone with a stereospecific oxan-4-yl group, conferring unique physicochemical and biological properties. It has garnered attention in pharmaceutical research, notably as a structural component in firsocostat (INN), an investigational acetyl-CoA carboxylase inhibitor .

Properties

IUPAC Name

(2R)-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLYKKGTVXRRP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(oxan-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as oxane (tetrahydropyran) and propanoic acid derivatives.

    Reaction Conditions: The key step involves the formation of the oxan-4-yl group, which can be achieved through a series of reactions including ring-opening and subsequent functional group transformations.

    Chirality Induction: The (2R) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysis: Employing efficient catalysts to accelerate the reaction.

    Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(oxan-4-yl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(oxan-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The chiral nature of the compound plays a crucial role in its activity, influencing how it binds to and interacts with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (2R)-2-(oxan-4-yl)propanoic Acid

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Reference ID
This compound C₈H₁₂O₃ 173.21 Oxan-4-yl substitution, R-configuration 2248200-37-3
2-fluoro-3-(oxan-4-yl)propanoic acid C₈H₁₁FO₃ 205.24 Fluorine at C2, oxan-4-yl at C3 Not specified
(2R)-2-(phenylformamido)propanoic acid C₁₀H₁₀NO₃ 285.02 Phenylformamido group, R-configuration Not specified
2-(oxan-4-ylformamido)propanoic acid C₉H₁₅NO₄ 201.00 Oxan-4-ylformamido linkage (amide bond) 1516949-42-0

Key Observations :

  • Stereochemistry: The R-configuration in this compound distinguishes it from racemic analogs like (2RS)-2-(4-formylphenyl)propanoic acid (CAS: 43153-07-7), which lack enantiomeric specificity .
  • Amide derivatives (e.g., 2-(oxan-4-ylformamido)propanoic acid) exhibit altered solubility and bioavailability due to hydrogen-bonding capabilities .

Key Observations :

  • The oxan-4-yl group in this compound contributes to its role in enzyme inhibition, as seen in firsocostat’s targeting of acetyl-CoA carboxylase .
  • In contrast, arylpropanoic acids (e.g., ibuprofen derivatives) primarily act via cyclooxygenase (COX) inhibition .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property This compound 2-fluoro-3-(oxan-4-yl)propanoic acid (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride
Molecular Weight (g/mol) 173.21 205.24 209.67
Solubility (water) Moderate* Low (hydrophobic fluorine) High (hydrochloride salt enhances solubility)
Chiral Centers 1 (R-configuration) 1 (unspecified) 1 (R-configuration)
Key Functional Groups Carboxylic acid, oxane Carboxylic acid, fluorine, oxane Carboxylic acid, amine, oxane, hydrochloride salt

Note: Solubility data for this compound is inferred from analogs; the hydrochloride derivative (CAS: 1207447-38-8) shows enhanced aqueous solubility .

Biological Activity

(2R)-2-(oxan-4-yl)propanoic acid, also known as 2-amino-3-(oxan-4-yl)propanoic acid, is a compound with notable biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C8H15NO3C_8H_{15}NO_3, characterized by a central propanoic acid chain and an oxan-4-yl substituent. The oxan ring contributes to the compound's hydrophobic properties, enhancing its interaction with biomolecules.

Property Details
Molecular FormulaC8H15NO3C_8H_{15}NO_3
StructureContains an oxan ring
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its amino group allows for hydrogen bonding with target proteins, while the oxan group may enhance binding to hydrophobic sites within enzymes.
  • Receptor Interaction : It has been shown to influence neurotransmitter release and modulate receptor activity, particularly in the context of acetylcholine receptors .
  • Antioxidant Properties : Preliminary studies suggest that the presence of the oxan ring may confer antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Neurotransmitter Release : Research indicates that this compound can enhance the release of neurotransmitters in neuronal cultures, suggesting its potential role in neuropharmacology. This effect may be mediated through modulation of calcium ion channels .
  • Metabolic Pathways : In vitro studies have demonstrated that this compound can alter metabolic enzyme activities, which could have implications for metabolic disorders.
  • Therapeutic Potential : Due to its ability to influence enzymatic pathways and receptor activities, this compound is being investigated as a potential therapeutic agent for conditions such as diabetic neuropathy and other metabolic diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound Name Structural Features Unique Aspects
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acidSimilar oxan group; different chain lengthPotentially different biological activities
3-Amino-2-(oxan-4-yl)propanoic acid hydrochlorideContains an additional amino groupEnhanced solubility and reactivity
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochlorideStereochemical variationMay exhibit different pharmacokinetics

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